



## Application Notes and Protocols: Biomarker Analysis in Tofersen Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tofersen** (QALSODY®) is an antisense oligonucleotide (ASO) developed for the treatment of amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide dismutase 1 (SOD1) gene.[1] Mutations in the SOD1 gene are the second most common cause of familial ALS, accounting for 10-20% of cases.[2] These mutations lead to the production of a misfolded, toxic SOD1 protein that aggregates within motor neurons, contributing to neurodegeneration.[1] [2] **Tofersen** is designed to bind to the messenger RNA (mRNA) produced from the SOD1 gene, promoting its degradation and thereby reducing the synthesis of the toxic SOD1 protein. [3][4][5]

The clinical development of **Tofersen**, notably in the Phase 3 VALOR trial and its open-label extension (OLE), has relied heavily on the analysis of key biomarkers to demonstrate target engagement and monitor the biological effects of the treatment.[6][7] The two primary biomarkers are the SOD1 protein itself and the neurofilament light chain (NfL). Reduction in cerebrospinal fluid (CSF) SOD1 protein concentration serves as a direct pharmacodynamic marker of target engagement.[8] Neurofilament light chain, a structural component of neurons released upon axonal damage, serves as a crucial biomarker of neurodegeneration.[9][10] Elevated NfL levels in the CSF and blood are correlated with the severity and progression of ALS.[11] In the **Tofersen** trials, a reduction in plasma NfL was a key finding that supported the



drug's accelerated approval, serving as a surrogate endpoint reasonably likely to predict clinical benefit.[9][12][13]

These application notes provide a summary of the biomarker data from **Tofersen** clinical trials and detailed protocols for the analysis of SOD1 and NfL.

# Data Presentation: Biomarker Reduction in Tofersen Clinical Trials

The following tables summarize the key quantitative findings for SOD1 and NfL from the VALOR trial and its open-label extension (OLE).

Table 1: Reduction of Total SOD1 Protein in Cerebrospinal Fluid (CSF)

| Trial Phase <i>l</i> Population             | Time Point | Tofersen<br>Treatment<br>Group | Placebo /<br>Delayed-Start<br>Group | Reference |
|---------------------------------------------|------------|--------------------------------|-------------------------------------|-----------|
| Phase 1/2 (100<br>mg dose)                  | 12 weeks   | 36% reduction                  | 3% decrease                         | [8]       |
| VALOR Phase 3                               | 8 weeks    | 35% reduction                  | Not specified                       | [2]       |
| VALOR Phase 3<br>(Faster-<br>progressing)   | 28 weeks   | 29% reduction                  | 16% increase                        | [14][15]  |
| VALOR + OLE<br>(Early vs.<br>Delayed Start) | 12 months  | 33% reduction                  | 21% reduction                       | [7]       |

Table 2: Reduction of Neurofilament Light Chain (NfL) in Plasma



| Trial Phase /<br>Population                 | Time Point  | Tofersen<br>Treatment<br>Group | Placebo /<br>Delayed-Start<br>Group | Reference |
|---------------------------------------------|-------------|--------------------------------|-------------------------------------|-----------|
| VALOR Phase 3                               | 12-16 weeks | 50% reduction                  | Not specified                       | [2]       |
| VALOR Phase 3<br>(Faster-<br>progressing)   | 28 weeks    | 60% reduction                  | 20% increase                        | [15]      |
| VALOR + OLE<br>(Early vs.<br>Delayed Start) | 12 months   | 51% reduction                  | 41% reduction                       | [7]       |

## Signaling Pathways and Experimental Workflows Tofersen Mechanism of Action

**Tofersen** is an antisense oligonucleotide designed to specifically target and reduce the production of mutant SOD1 protein, which is a root cause of a form of familial ALS.[16]





Click to download full resolution via product page

Caption: Mechanism of action for **Tofersen** in reducing toxic SOD1 protein.



## **Biomarker Analysis Workflow**

The analysis of SOD1 and NfL requires meticulous sample collection, processing, and measurement using highly sensitive analytical techniques.



Click to download full resolution via product page

Caption: Standard workflow for NfL and SOD1 biomarker analysis.

### **Tofersen Treatment Logical Flow**

The administration of **Tofersen** initiates a cascade of biological changes that are monitored through biomarkers, which in turn are correlated with clinical outcomes.





Click to download full resolution via product page

Caption: Logical relationship from drug administration to clinical outcome.



# **Experimental Protocols Sample Collection and Processing**

#### A. Cerebrospinal Fluid (CSF)

- Collection: CSF is collected via lumbar puncture by a trained medical professional.[1] It is recommended to collect approximately 10 mL of CSF.[1]
- Handling: Collect the CSF by drip directly into polypropylene tubes to prevent protein adhesion to the tube walls.[17]
- Processing: Centrifuge the CSF at 1,000 x g for 10 minutes at 4°C to pellet any cellular debris.[18]
- Aliquoting and Storage: Carefully transfer the supernatant into new, low-binding 1.5 mL polypropylene tubes in 1 mL aliquots.[18] Immediately freeze the aliquots on dry ice and transfer to a -80°C freezer for long-term storage until analysis.[17][18] Avoid repeated freeze-thaw cycles.

#### B. Plasma

- Collection: Draw venous blood into ethylenediaminetetraacetic acid (EDTA)-containing tubes.
   [17][19]
- Processing: Within 2 hours of collection, centrifuge the blood samples at approximately
   2,000 x g for 10-15 minutes at room temperature to separate plasma from blood cells.[20]
- Aliquoting and Storage: Carefully aspirate the plasma supernatant, avoiding the buffy coat layer. Dispense the plasma into 0.5 mL or 1.5 mL low-binding polypropylene tubes.[20]
   Immediately freeze the aliquots and store them at -80°C until the time of analysis.[20]

## Neurofilament Light Chain (NfL) Measurement Protocol

The Single-Molecule Array (Simoa) is the recommended method for quantifying NfL in plasma or serum due to its high sensitivity.[21][22] Standard ELISA is suitable for the higher concentrations of NfL found in CSF.[21]



- A. Simoa Assay for Plasma NfL (e.g., using Quanterix NF-Light® Assay)
- Principle: This is a digital immunoassay where individual immunocomplexes on paramagnetic beads are captured in microwells. The presence of the target molecule is detected via a fluorescent signal, allowing for the digital counting of single molecules.
- Materials: Quanterix Simoa HD-X Analyzer, NF-Light® Advantage Kit (or similar), plasma samples, and required consumables.
- Procedure (General Outline):
  - Thaw plasma samples on ice. Once thawed, centrifuge at 10,000 x g for 5 minutes at 4°C to remove any particulates.
  - 2. Prepare calibrators and controls as per the kit manufacturer's instructions.
  - 3. Load samples, calibrators, controls, and all required reagents onto the Simoa analyzer.
  - 4. Initiate the pre-programmed assay protocol on the instrument. The instrument will automatically perform all steps, including sample dilution, incubation with capture beads and detector antibodies, washing, and signal generation.
  - 5. Data Analysis: The instrument's software calculates the concentration of NfL in each sample based on the standard curve generated from the calibrators. Results are typically reported in pg/mL.

#### **SOD1 Protein Measurement Protocol**

SOD1 levels in CSF can be measured by quantifying either the protein concentration (e.g., via ELISA) or its enzymatic activity.[23] Measuring enzymatic activity can be more reliable for monitoring the effect of SOD1-lowering drugs, as some ELISAs may underestimate the concentration of mutant SOD1 protein.[23][24]

#### A. SOD1 Enzymatic Activity Assay in CSF

• Principle: This method measures the catalytic activity of SOD1. Since CSF also contains the SOD3 isoenzyme, it must first be removed to ensure specific measurement of SOD1 activity.



[23][24] The remaining SOD activity is then measured using a direct spectrophotometric method.[17][19]

- Materials: Anti-SOD3 antibodies coupled to a solid support (e.g., Sepharose beads), CSF samples, spectrophotometer, and reagents for the activity assay (e.g., potassium superoxide).
- Procedure (General Outline):
  - 1. SOD3 Depletion: Incubate CSF samples with anti-SOD3 antibody-coupled beads to specifically immunocapture and remove the SOD3 isoenzyme.[23] Centrifuge to pellet the beads and collect the supernatant, which now contains primarily SOD1.
  - 2. Activity Measurement: Perform a direct spectrophotometric assay on the SOD3-depleted CSF. This assay measures the inhibition of a superoxide-driven reaction.[19]
  - 3. Data Analysis: Calculate the SOD1 activity based on the rate of reaction compared to a standard of known SOD1 activity. Results are reported in units of activity per volume (e.g., U/mL).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tofersen StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. als.org [als.org]
- 3. What is the mechanism of action of Tofersen? [synapse.patsnap.com]
- 4. What is the mechanism of Tofersen? [synapse.patsnap.com]
- 5. Biogen Announces Topline Results from the Tofersen Phase 3 Study and its Open-Label Extension in SOD1-ALS | Biogen [investors.biogen.com]
- 6. alsnewstoday.com [alsnewstoday.com]

### Methodological & Application





- 7. Positive Results from Tofersen VALOR Trial and OLE Integrated Data Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Blog: Neurofilament Light Chain: A Biomarker for ALS Prog... | ALS TDI [als.net]
- 10. Frontiers | Neurofilament Light Chain as Biomarker for Amyotrophic Lateral Sclerosis and Frontotemporal Dementia [frontiersin.org]
- 11. Neurofilament light chain: A prognostic biomarker in amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. alsnewstoday.com [alsnewstoday.com]
- 13. Clinical Study Results | QALSODY® (tofersen) [galsodyhcp.com]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mndassociation.org [mndassociation.org]
- 17. diva-portal.org [diva-portal.org]
- 18. In vivo kinetic approach reveals slow SOD1 turnover in the CNS PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Frontiers | A Method to Combine Neurofilament Light Measurements From Blood Serum and Plasma in Clinical and Population-Based Studies [frontiersin.org]
- 21. Guidance for use of neurofilament light chain as a cerebrospinal fluid and blood biomarker in multiple sclerosis management PMC [pmc.ncbi.nlm.nih.gov]
- 22. markvcid.partners.org [markvcid.partners.org]
- 23. Specific analysis of SOD1 enzymatic activity in CSF from ALS patients with and without SOD1 mutations PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Biomarker Analysis in Tofersen Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588239#biomarker-analysis-in-tofersen-clinical-trials-nfl-and-sod1]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com